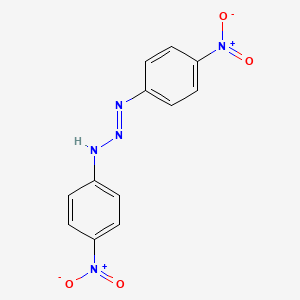
(1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazoamino group (–N=NN–) and are known for their interesting structural, biological, pharmacological, and reactivity features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene typically involves the reaction of 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then reacted with another equivalent of 4-nitroaniline under basic conditions to yield the desired triazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a solvent such as acetonitrile or water.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted triazenes with various functional groups.
Applications De Recherche Scientifique
(1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including anti-tumor properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The pathways involved may include the inhibition of enzyme activity or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyltriazene: Similar structure but lacks the nitro groups.
1-(4-Methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene: Contains different substituents on the phenyl rings.
Uniqueness
(1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene is unique due to the presence of two nitro groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
2623-51-0 |
|---|---|
Formule moléculaire |
C12H9N5O4 |
Poids moléculaire |
287.23 g/mol |
Nom IUPAC |
4-nitro-N-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H9N5O4/c18-16(19)11-5-1-9(2-6-11)13-15-14-10-3-7-12(8-4-10)17(20)21/h1-8H,(H,13,14) |
Clé InChI |
ARZXRNWGDUQLMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NN=NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



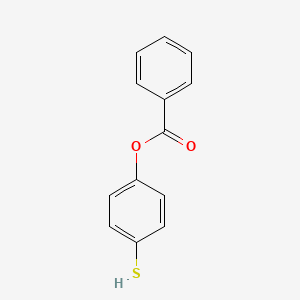
![2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14738733.png)

![Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester](/img/structure/B14738742.png)
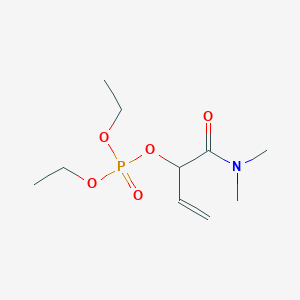
![5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14738757.png)
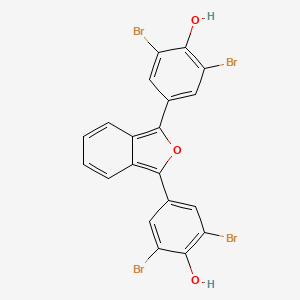


![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)

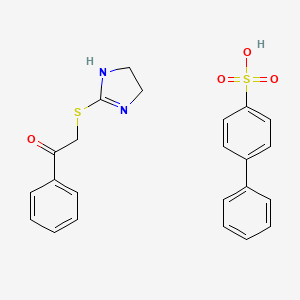
![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)
